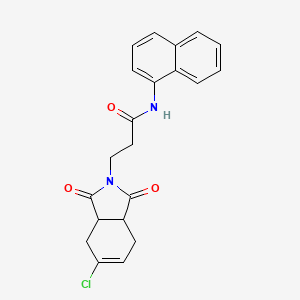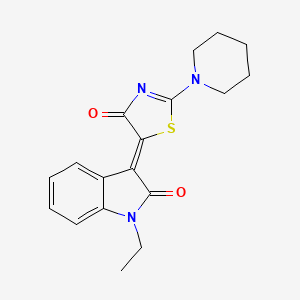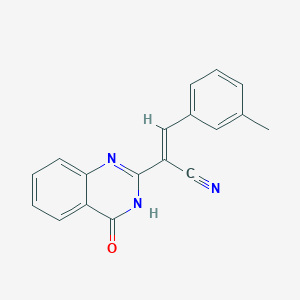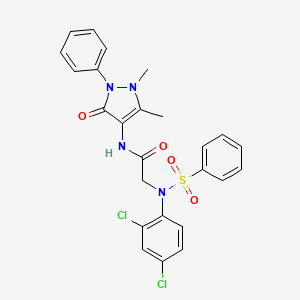![molecular formula C13H16ClN3O4 B11653809 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11653809.png)
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide: is a chemical compound with the following properties:
Molecular Formula: CHClNOS
CAS Number: 303755-92-2
Molecular Weight: 380.897 g/mol
This compound belongs to the class of 4-halobenzoic acids and derivatives , characterized by a halogen atom (chlorine, in this case) at the 4-position of the benzene ring . detailed information about its biological activity and applications is limited.
Preparation Methods
Synthetic Routes:: The synthetic route for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide involves the following steps:
Chlorination: Chlorination of the corresponding benzamide precursor using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) yields the 4-chloro derivative.
Morpholine Ethylation: Ethylation of the chlorinated compound with morpholine (2-(morpholin-4-yl)ethylamine) leads to the desired product.
Nitration: Nitration of the resulting compound introduces the nitro group at the 3-position of the benzene ring.
Industrial Production:: Unfortunately, specific industrial production methods are not widely documented due to the compound’s rarity and limited commercial availability.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The chlorine atom may participate in substitution reactions.
Other Transformations: Further functionalization of the morpholine moiety is possible.
Chlorination: Thionyl chloride (SOCl) or phosphorus pentachloride (PCl).
Ethylation: Ethylating agents (e.g., ethyl bromide).
Nitration: Nitric acid (HNO) in sulfuric acid (HSO).
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties.
Biological Studies: Investigation of its effects on cellular processes.
Industry: Possible use as a building block for other compounds.
Mechanism of Action
The exact mechanism by which 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide exerts its effects remains unclear. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While detailed comparisons are scarce, it’s essential to highlight its uniqueness within the class of 4-halobenzoic acids and derivatives. Similar compounds include:
3-chloro-4-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-N-benzamide: (PDB ID: 4J22).
Moclobemide: , a related compound with clinical applications.
Properties
Molecular Formula |
C13H16ClN3O4 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H16ClN3O4/c14-11-2-1-10(9-12(11)17(19)20)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18) |
InChI Key |
NBNGNCSTXUFEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653734.png)
![5-(cyclopropylcarbonyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11653736.png)

![[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)
![Ethyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11653757.png)

![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![5-(4-chlorophenyl)-3-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11653773.png)
![[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11653777.png)


![2-amino-3-carbamoyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium](/img/structure/B11653806.png)
![2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11653812.png)
